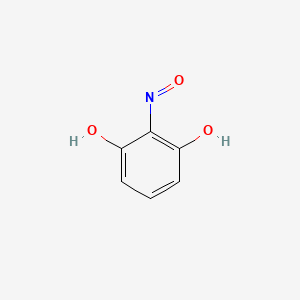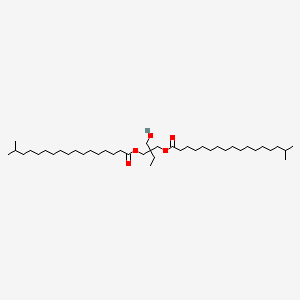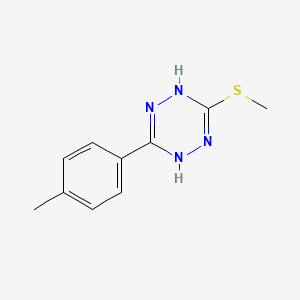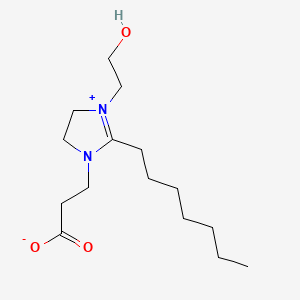
5-Methylthiolane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylthiolane-2-thione is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylthiolane-2-thione can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This method is simple, convenient, and can be performed in a one-pot reaction.
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions and the use of catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylthiolane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur or nitrogen atoms participate in the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
5-Methylthiolane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methylthiolane-2-thione involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with different biological molecules, leading to its diverse biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: Another five-membered heterocyclic compound with similar biological activities.
Thiazole: A related compound with a different ring structure but similar chemical properties.
Uniqueness
5-Methylthiolane-2-thione is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
67230-82-4 |
|---|---|
Formule moléculaire |
C5H8S2 |
Poids moléculaire |
132.3 g/mol |
Nom IUPAC |
5-methylthiolane-2-thione |
InChI |
InChI=1S/C5H8S2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 |
Clé InChI |
ZACRFKGKLHAYQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
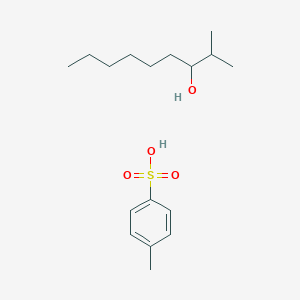

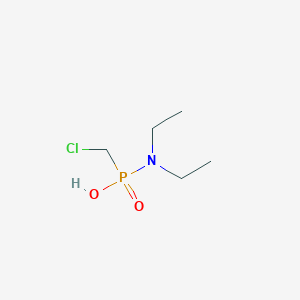
silane](/img/structure/B14478089.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


